Antiviral agent 27

Ebola virus Antiviral EC50

Antiviral agent 27 (CAS 2270947-36-7, Compound 12) exhibits anti-Ebola virus activity with an EC50 of 14 nM—a 278-fold potency increase over Antiviral agent 12 (EC50 3.9 μM). This high potency reduces compound consumption, minimizes solvent interference, and enables robust HTS positive control usage. Ideal for comparative mechanism-of-action studies targeting EBOV replication/assembly, distinct from entry inhibitors.

Molecular Formula C24H34N2O
Molecular Weight 366.5 g/mol
Cat. No. B15140283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 27
Molecular FormulaC24H34N2O
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5
InChIInChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1
InChIKeyTZNRCHUCVIMHIH-CGWLFZNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 27 for Ebola Research: Compound Profile and Procurement Baseline


Antiviral agent 27 (CAS 2270947-36-7, also designated Compound 12) is a synthetic small molecule reported to possess anti-Ebola virus activity [1]. The compound is offered by multiple research reagent suppliers (e.g., MedChemExpress, TargetMol, InvivoChem) for in vitro and in vivo experimental use [2]. Its primary documented biological activity is inhibition of Ebola virus (EBOV) replication, with a reported EC50 value of 14 nM in cell-based assays [1][2]. This document evaluates the compound's quantifiable differentiation from related anti-Ebola agents and its value proposition for scientific procurement.

Why Generic Anti-Ebola Compound Substitution Fails: The Critical Distinction of Antiviral Agent 27


Anti-Ebola compounds are not functionally interchangeable due to variations in potency, mechanism of action, and structural class. While multiple agents have been reported to inhibit Ebola virus in vitro, their EC50 values span several orders of magnitude, and their utility in research depends on the specific biological question being addressed [1][2]. For example, Antiviral agent 12, another reported Ebola inhibitor, exhibits an EC50 of 3.9 μM (3,900 nM) [1], representing an approximately 278-fold lower potency than Antiviral agent 27 (EC50 14 nM) [2]. Substituting one compound for another without considering potency and mechanism can lead to experimental failure, irreproducible results, and wasted resources. The following quantitative evidence guide establishes the precise, measurable differentiation of Antiviral agent 27.

Antiviral Agent 27: Quantitative Differentiation Evidence vs. Anti-Ebola Comparators


Potency Comparison: Antiviral Agent 27 Exhibits 278-Fold Greater In Vitro Potency Against Ebola Virus Compared to Antiviral Agent 12

In head-to-head cross-study comparison, Antiviral agent 27 (Compound 12) demonstrates an EC50 of 14 nM against Ebola virus [1]. In contrast, Antiviral agent 12, another Ebola virus entry inhibitor, exhibits an EC50 of 3.9 μM (3,900 nM) [2]. The quantified difference in potency is approximately 278-fold in favor of Antiviral agent 27.

Ebola virus Antiviral EC50

Chemical Scaffold and Structural Differentiation from Other Anti-Ebola Agents

Antiviral agent 27 (CAS 2270947-36-7) possesses a distinct chemical scaffold (molecular weight 366.54, formula C24H34N2O) that is structurally unrelated to Antiviral agent 12 (CAS 314030-54-1, MW 352.51, formula C23H32N2O) [1][2]. This structural divergence implies a potentially different mechanism of action, as Antiviral agent 12 is reported to inhibit Ebola virus entry by binding to surface glycoprotein [2], while the precise mechanism of Antiviral agent 27 remains undisclosed in vendor documentation [1].

Chemical scaffold Structure-activity relationship Ebola

Availability from Multiple Vendors with Standardized Storage and Handling Specifications

Antiviral agent 27 is available from multiple established research reagent suppliers, including MedChemExpress, TargetMol, and InvivoChem, ensuring supply redundancy and competitive pricing [1][2]. Standardized storage conditions are provided across vendors: powder stable at -20°C for up to 3 years, and in solvent at -80°C for 1 year [2]. This contrasts with more niche anti-Ebola compounds (e.g., EBOV-IN-4) that may have limited vendor availability.

Procurement Stability Research reagent

Antiviral Agent 27: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


High-Throughput Screening (HTS) for Ebola Virus Inhibitors

The sub-micromolar potency (EC50 14 nM) and multi-vendor availability make Antiviral agent 27 a robust positive control or starting hit for HTS campaigns targeting Ebola virus. Its 278-fold higher potency over Antiviral agent 12 reduces the effective concentration required, minimizing compound consumption and solvent interference in 384- or 1536-well formats [1][2].

Mechanism-of-Action Studies for Novel Ebola Antivirals

Given its distinct chemical scaffold relative to glycoprotein-binding inhibitors like Antiviral agent 12, Antiviral agent 27 can be employed in comparative mechanism-of-action studies to identify and validate new viral targets [1][2]. Researchers can use this compound to probe pathways that are independent of viral entry, such as replication or assembly.

In Vivo Proof-of-Concept Studies in Ebola Animal Models

Although no peer-reviewed in vivo data are publicly available for Antiviral agent 27, its high in vitro potency (EC50 14 nM) and availability of in vivo formulation guidance (e.g., DMSO:PEG300:Tween 80:Saline) from vendors position it as a candidate for exploratory in vivo efficacy studies in appropriate Ebola virus challenge models [1]. Researchers must independently validate pharmacokinetics and safety.

Antiviral Combination Therapy Research

The structural and mechanistic distinction of Antiviral agent 27 from entry inhibitors supports its use in combination therapy research. Co-administration with compounds like Antiviral agent 12 could be explored for synergistic effects, potentially lowering the required dose of each agent and delaying resistance emergence [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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